![molecular formula C16H17ClN4 B14492161 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride CAS No. 63956-02-5](/img/structure/B14492161.png)
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is a chemical compound that belongs to the class of hydrazinecarboximidamides. This compound is known for its unique structure, which includes a fluorenyl group attached to a guanidine moiety. The presence of the fluorenyl group imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride typically involves the reaction of fluorenyl derivatives with guanidine compounds. One common method is the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, solvent usage, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted guanidine derivatives. These products can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorenyl group can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. The guanidine moiety can interact with various proteins, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: A compound with a similar fluorenyl group but different heterocyclic structure.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: A fluorenyl derivative with a ketone group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with an acetyl group.
Uniqueness
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is unique due to its combination of a fluorenyl group and a guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
Properties
CAS No. |
63956-02-5 |
|---|---|
Molecular Formula |
C16H17ClN4 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C16H16N4.ClH/c1-10(19-20-16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8H,9H2,1H3,(H4,17,18,20);1H |
InChI Key |
RKEUGLSMGHTZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
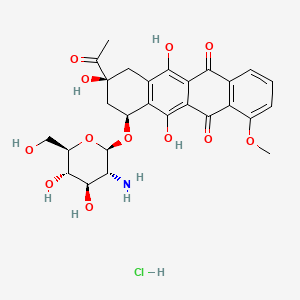
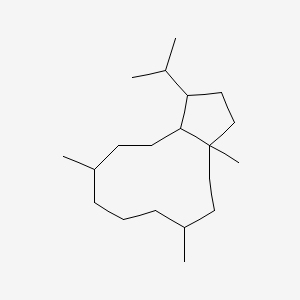
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
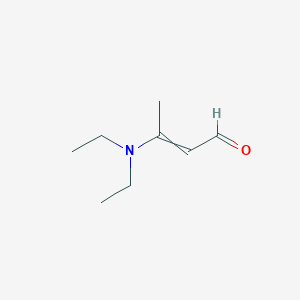
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)

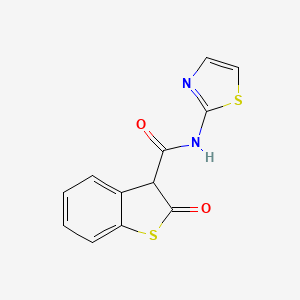
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)
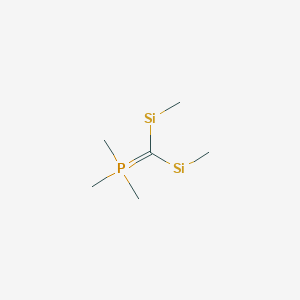
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

